REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:14])=[CH:3][CH2:4][CH:5]([CH:11]([CH3:13])[CH3:12])[C:6]([O:8]CC)=[O:7].C(=O)([O-])[O-].[K+].[K+].CO>O>[Cl:1][C:2]([Cl:14])=[CH:3][CH2:4][CH:5]([CH:11]([CH3:12])[CH3:13])[C:6]([OH:8])=[O:7] |f:1.2.3|
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
ClC(=CCC(C(=O)OCC)C(C)C)Cl
|
Name
|
|
Quantity
|
77.35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2128 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
708 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed 4 days under nitrogen
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
removed on the rotary evaporator
|
Type
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EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
CUSTOM
|
Details
|
The acidified reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted into ether
|
Type
|
WASH
|
Details
|
the ether solution washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCC(C(=O)O)C(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.5 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |